Cas no 1082-57-1 (N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine)

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine is a bicyclic organic compound featuring a tetrahydronaphthalene core linked to a dihydroimidazole amine group. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. Its fused ring system enhances stability while offering versatile functionalization sites for further derivatization. The compound's balanced lipophilicity and hydrogen-bonding capabilities make it suitable for applications requiring selective binding or catalytic activity. Its synthetic utility is further underscored by the ease of modification at both the naphthalene and imidazole moieties, enabling tailored properties for specialized research or industrial processes. Proper handling under inert conditions is recommended due to potential sensitivity.
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine structure
1082-57-1 structure
Product Name:N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine
CAS No:1082-57-1
MF:C13H17N3
MW:215.294182538986
MDL:MFCD00864149
CID:40709
PubChem ID:5524
Update Time:2025-05-19

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • Tramazoline
    • 2-(5,6,7,8-Tetrahydro-1-naphthylamino)-2-imidazoline
    • 4,5-Dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine
    • TRAMAZOLIN
    • 2-[(5,6,7,8-Tetrahydro-1-naphthyl)amino]-2-imidazoline
    • N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine
    • PDSP1_001098
    • TRAMAZOLINE [INN]
    • L000866
    • BCP29020
    • SCHEMBL121944
    • SCHEMBL8623881
    • CHEBI:134893
    • Tramazolina [INN-Spanish]
    • 2-(5,6,7,8-tetrahydro-1-naphthylimino)-imidazolidine
    • CHEMBL32573
    • Rhinol
    • TRAMAZOLINE [WHO-DD]
    • BDBM50027056
    • N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-4,5-dihydro-1H-imidazol-2-amine #
    • Tramazoline (INN)
    • UNII-SLE31693IV
    • D08624
    • Q412102
    • Tramazolinum
    • Tramazolina
    • 2-(5,6,7, 8-tetrahydro-1-naphthylimino)-imidazolidine
    • 2-imidazolin-2-yl(5,6,7,8-tetrahydro-1-naphthyl)amine tramazoline 2-(5,6,7,8-Tetrahydro-1-naphthylamino)-2-imidazoline 4,5-Dihydro-
    • DTXSID5046936
    • EINECS 214-105-6
    • Tramazolinum [INN-Latin]
    • Muconasal (TN)
    • 1082-57-1
    • 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-
    • SLE31693IV
    • NS00004351
    • Imidazolidin-2-ylidene-(5,6,7,8-tetrahydro-naphthalen-1-yl)-amine
    • 2-((5,6,7,8-TETRAHYDRO-1-NAPHTHYL)AMINO)-2-IMIDAZOLINE
    • (4,5-Dihydro-1H-imidazol-2-yl)-(5,6,7,8-tetrahydro-naphthalen-1-yl)-amine
    • Tramazoline [INN:BAN]
    • TRAMAZOLINE [MI]
    • Tobispray
    • BDBM50225288
    • Rhynaspray
    • EN300-25745458
    • DB13064
    • Rhinol; Rhynaspray; Tobispray
    • Imidazolidine,2-[(5,6,7,8-tetrahydronaphthal-1-yl]imino-
    • Muconasal
    • PDSP2_001082
    • STL483756
    • Ellatun
    • Rhinospray
    • Tramazolinum (INN-Latin)
    • Tramazolina (INN-Spanish)
    • DTXCID3026936
    • R01AA09
    • tramazoline monohydrochloride
    • 214-105-6
    • G46362
    • Imidazolidine,2-((5,6,7,8-tetrahydronaphthal-1-yl)imino-
    • MDL: MFCD00864149
    • Inchi: 1S/C13H17N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16)
    • InChI Key: QQJLHRRUATVHED-UHFFFAOYSA-N
    • SMILES: N(C1=NCCN1)C1=CC=CC2CCCCC=21

Computed Properties

  • Exact Mass: 215.14200
  • Monoisotopic Mass: 215.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2
  • Topological Polar Surface Area: 36.4A^2

Experimental Properties

  • Density: 1.26
  • Melting Point: 142-143 ºC
  • Boiling Point: 353°Cat760mmHg
  • Flash Point: 167.3°C
  • Refractive Index: 1.673
  • PSA: 36.42000
  • LogP: 1.77390

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine Pricemore >>

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N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine Related Literature

Additional information on N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine

Professional Introduction to N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine and CAS No. 1082-57-1

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1082-57-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a naphthyl ring and an imidazole moiety, which are both pivotal for its biological activity and interaction with biological targets.

The naphthyl group in N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine contributes to its hydrophobicity and stability, making it an excellent candidate for binding to hydrophobic pockets of enzymes and receptors. This feature is particularly valuable in the design of small-molecule drugs that require precise targeting. Additionally, the imidazole ring introduces a nitrogen-rich environment that can engage in hydrogen bonding and other forms of non-covalent interactions with biological molecules. These interactions are crucial for the compound's efficacy and selectivity in biological systems.

Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in drug development. N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine, with its well-defined structural framework, has been explored as a scaffold for various pharmacological applications. Studies have demonstrated its potential in modulating enzyme activity and receptor binding affinity. For instance, research has indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in signaling pathways relevant to cancer and inflammation.

The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The naphthyl ring is typically introduced through cyclization reactions or by palladium-catalyzed cross-coupling reactions. The imidazole ring is formed via condensation reactions between appropriate precursors under acidic or basic conditions. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.

In terms of biological activity, N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine has shown promise in preclinical studies. Its ability to interact with biological targets suggests potential therapeutic applications in areas such as central nervous system disorders and metabolic diseases. Furthermore, the compound's structural features make it amenable to further derivatization to enhance its pharmacological properties. Researchers are exploring various modifications to optimize its solubility, bioavailability, and target specificity.

The use of computational methods has also been instrumental in understanding the behavior of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine. Molecular modeling techniques have been employed to predict how this compound binds to its target proteins and to identify key interaction residues. These insights have guided the design of more effective derivatives with improved binding affinities and reduced side effects. Additionally, virtual screening methods have been used to identify novel analogs with enhanced pharmacological profiles.

The role of N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-am ine as a building block for more complex drug candidates underscores its significance in medicinal chemistry. Its unique structural features provide a versatile platform for designing molecules with tailored biological activities. As research continues to uncover new therapeutic targets and mechanisms of action,this compound is likely to remain a valuable asset in the pharmaceutical industry.

In conclusion,N-( 5 , 6 , 7 , 8 - tetrahydronaphthalen - 1 - yl ) - ( b > 4 , 5 - dihydro - 1 H - imidaz ol - 2 - am ine ) is a multifaceted compound with significant potential in pharmaceutical applications。 Its structural features, synthetic accessibility, and biological activity make it an attractive candidate for further research and development。 As advancements continue in drug discovery,this compound is poised to play a crucial role in addressing unmet medical needs。

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